molecular formula C15H18BFN2O3 B3098319 1-(6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone CAS No. 1333319-78-0

1-(6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone

Cat. No.: B3098319
CAS No.: 1333319-78-0
M. Wt: 304.13 g/mol
InChI Key: HXLZYOWKAQSUKL-UHFFFAOYSA-N
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Description

1-(6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is a useful research compound. Its molecular formula is C15H18BFN2O3 and its molecular weight is 304.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.1394508 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BFN2O3/c1-9(20)19-13-7-10(17)6-12(11(13)8-18-19)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLZYOWKAQSUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744489
Record name 1-[6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333319-78-0
Record name 1-[6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333319-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

1-(6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a unique structural motif that includes a fluoro-substituted indazole and a dioxaborolane moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C14H17BFNO2
  • Molecular Weight : 261.10 g/mol
  • CAS Number : 955978-85-5

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its potential as an inhibitor in different biochemical pathways.

Inhibition Studies

Research has demonstrated that compounds similar to this compound exhibit inhibitory effects on several targets:

  • AKT Inhibition :
    • The compound has shown promise as an allosteric inhibitor of AKT (Protein Kinase B), a key regulator in cell signaling pathways related to cancer and metabolism. In vitro assays indicated that modifications to the indazole core significantly impacted potency and selectivity against AKT isoforms .
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may possess antimicrobial properties. Analogous compounds have shown sub-micromolar activity against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and binding affinity
Dioxaborolane MoietyContributes to stability and solubility
Indazole CoreEssential for biological activity; modifications lead to significant potency changes

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study 1: AKT Pathway Modulation
    A study focused on the modulation of the AKT pathway demonstrated that compounds with similar scaffolds exhibited enhanced anti-cancer activity by inhibiting cell proliferation in various cancer cell lines. The study highlighted the importance of the dioxaborolane group in maintaining activity while minimizing toxicity .
  • Case Study 2: Antimicrobial Efficacy
    Another investigation evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound showed promising activity comparable to existing antibiotics, suggesting potential therapeutic applications in infectious diseases .

Research Findings

Recent findings highlight the following aspects of this compound:

  • Potency :
    • The compound exhibits a pEC50 > 6 in various assays, indicating strong biological activity .
  • Selectivity :
    • Selectivity assays revealed that while the compound effectively inhibits AKT, it shows reduced activity against other kinases, which may reduce off-target effects .
  • ADME Properties :
    • The pharmacokinetic profile suggests moderate absorption with favorable distribution characteristics. However, further optimization is needed to improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone

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